7-Despropyl 7-Phenyl Vardenafil is a derivative of Vardenafil, which is a well-known phosphodiesterase type 5 inhibitor primarily used in the treatment of erectile dysfunction. This compound is notable for its role as an impurity reference material in pharmaceutical research, allowing for the assessment of the purity and quality of Vardenafil formulations. The molecular formula of 7-Despropyl 7-Phenyl Vardenafil is with a molecular weight of approximately 460.55 g/mol .
The compound is synthesized from Vardenafil, which itself is derived from the class of drugs known as imidazopyridines. The synthesis involves various chemical reactions and purification processes to isolate the desired derivative.
7-Despropyl 7-Phenyl Vardenafil falls under the category of pharmaceutical impurities and is classified as a sulfonamide derivative. It is also categorized within the broader class of compounds that inhibit phosphodiesterase enzymes, which play a critical role in regulating blood flow and erectile function.
The synthesis of 7-Despropyl 7-Phenyl Vardenafil typically involves several steps that may include:
The synthesis may require multiple purification steps, such as crystallization or chromatography, to isolate the desired compound from by-products. For example, after an initial reaction phase, water or organic solvents may be added to facilitate separation and purification .
The molecular structure of 7-Despropyl 7-Phenyl Vardenafil can be represented using structural formulas and SMILES notation:
O=S(N1CCN(CC)CC1)(C2=CC=C(OCC)C(C3=NN4C(C(N3)=O)=C(C)N=C4C)=C2)=O
This structure indicates the presence of a sulfonamide group, imidazole ring, and various ethoxy and ethyl substituents that contribute to its biological activity .
7-Despropyl 7-Phenyl Vardenafil undergoes several types of chemical reactions, including:
The choice of reagents and conditions significantly affects the reaction pathways and products formed. For instance, oxidation reactions can yield various oxidized derivatives depending on the specific conditions applied .
The mechanism of action for 7-Despropyl 7-Phenyl Vardenafil primarily revolves around its role as a phosphodiesterase type 5 inhibitor:
This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .
Relevant data indicates that it has a high purity level (>95% by HPLC), which is critical for its use in pharmaceutical applications .
7-Despropyl 7-Phenyl Vardenafil serves primarily as an impurity reference material in pharmaceutical research. Its applications include:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3